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For Researchers, Scientists, and Drug Development Professionals

The landscape of vaccine adjuvant technology is rapidly evolving, with novel delivery systems

and immunostimulatory molecules continuously emerging. Among these, the ionizable lipid

Dog-IM4, a key component of lipid nanoparticle (LNP) formulations for mRNA vaccines, has

garnered attention for its potential to enhance vaccine stability and immunogenicity. This guide

provides an objective comparison of Dog-IM4's performance with other established and

contemporary vaccine adjuvants, supported by available experimental data. We also offer

detailed methodologies for key experiments to aid researchers in their evaluation of vaccine

adjuvants.

Performance Comparison of Vaccine Adjuvants
Direct head-to-head comparative studies of Dog-IM4 LNPs against traditional adjuvants like

aluminum salts (Alum), and oil-in-water emulsions (MF59 and AS03) are not extensively

available in published literature. The primary focus of existing research has been on comparing

Dog-IM4 with other ionizable lipids within LNP formulations for mRNA vaccines. This guide,

therefore, presents data from these studies and offers a qualitative comparison to the known

performance of other widely used adjuvants.

Immunogenicity and Efficacy Data
The following tables summarize key quantitative data from studies evaluating Dog-IM4 and its

variants as vaccine adjuvants.
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Table 1: Comparison of Dog-IM4 LNPs with other Ionizable Lipid LNPs for an mRNA Influenza

Vaccine in Mice[1]

Adjuvant/LNP Formulation
Antigen Dose (µg of
mRNA)

Mean Hemagglutination
Inhibition (HAI) Titer (Day
42)

Dog-IM4 LNP 5 ~4000

Dog-IM4 LNP 1 ~830

L319 LNP 5 ~4000

DOG-IM2 LNP 5 ~1000

DOG-IM2 LNP 1 Undetectable

Monovalent Inactivated

Vaccine (Vaxigrip®)
10 ~4000

Interpretation: In this study, Dog-IM4 LNPs were as potent as L319 LNPs at a 5 µg mRNA

dose, inducing high functional antibody titers comparable to a standard inactivated influenza

vaccine.[1] Notably, at a lower 1 µg dose, Dog-IM4 LNPs maintained a high average HAI

titer, while the response with DOG-IM2 LNPs was undetectable.[1]

Table 2: Comparison of Dog-IM4 LNPs with L319 LNPs for an mRNA Influenza Vaccine in Non-

Human Primates[1]

Adjuvant/LNP
Formulation

Antigen Dose
(µg of mRNA)

Mean
Hemagglutinat
ion Inhibition
(HAI) Titer
(Day 42)

IFN-γ
secreting
cells/10⁶
PBMCs

IL-4 secreting
cells/10⁶
PBMCs

Dog-IM4 LNP 50 ~2500 ~20-400 ~1-50

Dog-IM4 LNP 10 ~1000 - -

L319 LNP 50 ~2500
Similar to Dog-

IM4

Similar to Dog-

IM4
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Interpretation: In non-human primates, Dog-IM4 LNPs at a 50 µg dose induced HAI titers

similar to L319 LNPs.[1] The immune response was Th1-biased, as indicated by a higher

frequency of IFN-γ secreting cells compared to IL-4 secreting cells, a trend also observed

with L319 LNPs.

Table 3: Comparison of S-Ac7-Dog LNP with K-Ac7-Dsa LNP for a Quadrivalent Influenza

Vaccine (QIV) in Mice

Adjuvant/LNP
Formulation
(+QIV)

Total IgG Titer IgG1 Titer IgG2a Titer
Hemagglutinat
ion Inhibition
(HAI) Titer

S-Ac7-Dog LNP

(SDI)

Slightly higher

than K-Ac7-Dsa

Higher than K-

Ac7-Dsa

Balanced with

IgG1

Significantly

higher with

IMDQ-PEG-Chol

K-Ac7-Dsa LNP

(SDI)
- -

Balanced with

IgG1

No significant

difference from

unadjuvanted

Interpretation: The ionizable lipid S-Ac7-Dog, a variant of the Dog-IM4 family, when

formulated in LNPs with a RIG-I agonist (SDI), induced slightly higher total IgG and higher

IgG1 antibody titers compared to K-Ac7-Dsa LNPs. The S-Ac7-Dog LNP formulation also led

to significantly higher HAI titers when combined with a TLR7/8 agonist (IMDQ-PEG-Chol),

suggesting a potent synergistic adjuvant effect.

Table 4: Stability and In Vivo Protein Expression of Dog-IM4 LNPs vs. L319 and MC3 LNPs

LNP Formulation Storage Condition
Loss of in vivo bioactivity
(hEPO expression)

Dog-IM4 LNP 25 weeks at 4°C <20%

L319 LNP 25 weeks at 4°C >80%

MC3 LNP 25 weeks at 4°C >80%
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Interpretation: Dog-IM4 LNPs demonstrated significantly enhanced thermostability, retaining

most of their in vivo bioactivity after 25 weeks of storage at 4°C, a considerable improvement

over L319 and MC3 LNPs.

Qualitative Comparison with Other Adjuvants
Dog-IM4 vs. Alum: Aluminum salts, the most widely used adjuvants in human vaccines,

primarily induce a Th2-biased immune response, which is effective for vaccines requiring a

strong antibody response. Dog-IM4 LNPs, particularly in the context of mRNA vaccines,

have been shown to induce a more balanced Th1/Th2 or a Th1-biased response, which is

crucial for protection against intracellular pathogens like viruses.

Dog-IM4 vs. MF59 and AS03: These oil-in-water emulsion adjuvants are known to induce a

potent, broad immune response, including both humoral and cellular immunity, and have

been successfully used in influenza vaccines. They create an "immunocompetent

environment" at the injection site, recruiting innate immune cells. While direct comparative

data is lacking, the performance of Dog-IM4 LNPs in inducing robust antibody and T-cell

responses suggests it is a potent adjuvant system, similar in effect to these emulsions.

Dog-IM4 vs. TLR agonists (e.g., CpG): Toll-like receptor (TLR) agonists, such as CpG

oligonucleotides (TLR9 agonists), are potent inducers of Th1 responses. The Th1-biased

response observed with Dog-IM4 LNPs is comparable to that elicited by TLR agonists.

Combining different adjuvant types, such as the S-Ac7-Dog LNP with a TLR7/8 agonist, has

shown synergistic effects, highlighting the potential for multi-adjuvant strategies.

Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of action and the experimental procedures for

evaluation is critical for adjuvant research and development.

Adjuvant Signaling Pathways
The following diagrams illustrate the general signaling pathways initiated by different classes of

adjuvants.
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Caption: General signaling pathways of different adjuvant classes.

Experimental Workflow for Adjuvant Evaluation
The following diagram outlines a typical experimental workflow for evaluating and comparing

vaccine adjuvants in a pre-clinical setting.
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Caption: Experimental workflow for pre-clinical adjuvant evaluation.

Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for
Antibody Titer Measurement
Objective: To quantify antigen-specific antibody titers in serum samples.

Protocol:

Coating: Coat 96-well microtiter plates with the target antigen (e.g., 1-2 µg/mL in a suitable

coating buffer like PBS) and incubate overnight at 4°C.

Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b11928210?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry

milk in PBS) and incubating for 1-2 hours at room temperature.

Washing: Repeat the washing step.

Sample Incubation: Add serial dilutions of serum samples to the wells and incubate for 1-2

hours at room temperature.

Washing: Repeat the washing step.

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary

antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-

HRP) and incubate for 1 hour at room temperature.

Washing: Repeat the washing step.

Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color

change is observed.

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a

microplate reader. The antibody titer is typically defined as the reciprocal of the highest

dilution that gives a reading above a predetermined cut-off value.

ELISpot Assay for Quantifying Cytokine-Secreting T-
Cells
Objective: To determine the frequency of antigen-specific T-cells that secrete a particular

cytokine (e.g., IFN-γ, IL-4).

Protocol:

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the

cytokine of interest and incubate overnight at 4°C.

Washing and Blocking: Wash the plate and block with a suitable blocking buffer.
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Cell Plating: Add a known number of splenocytes or peripheral blood mononuclear cells

(PBMCs) to each well.

Antigen Stimulation: Stimulate the cells with the specific antigen (e.g., a peptide pool from

the vaccine antigen) or a positive control (e.g., PMA/Ionomycin) and incubate for 18-24

hours at 37°C in a CO₂ incubator.

Cell Removal: Wash the plate to remove the cells.

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and

incubate for 2 hours at room temperature.

Washing: Wash the plate.

Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and

incubate for 1 hour at room temperature.

Washing: Wash the plate.

Substrate Addition: Add a substrate that forms an insoluble precipitate (e.g., AEC) and

incubate until distinct spots appear.

Data Analysis: Wash the plate with distilled water and allow it to dry. Count the number of

spots in each well using an ELISpot reader. The results are expressed as the number of

spot-forming cells (SFCs) per million cells.

Hemagglutination Inhibition (HAI) Assay
Objective: To measure the functional antibody response to influenza vaccines by assessing the

ability of antibodies to inhibit virus-mediated agglutination of red blood cells.

Protocol:

Serum Treatment: Treat serum samples with a receptor-destroying enzyme (RDE) to remove

non-specific inhibitors of hemagglutination, followed by heat inactivation.

Serial Dilution: Perform serial two-fold dilutions of the treated serum in a 96-well V-bottom

plate.
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Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating

units) to each well containing the diluted serum and incubate at room temperature.

Red Blood Cell Addition: Add a suspension of red blood cells (e.g., turkey or chicken RBCs)

to each well and incubate at room temperature.

Reading: Observe the wells for hemagglutination. A positive result (inhibition of agglutination)

is indicated by the formation of a button of red blood cells at the bottom of the well. A

negative result (agglutination) is indicated by a lattice formation of red blood cells.

Titer Determination: The HAI titer is the reciprocal of the highest dilution of serum that

completely inhibits hemagglutination.

Conclusion
Dog-IM4, as a component of LNP-based adjuvant systems for mRNA vaccines, demonstrates

significant potential in enhancing vaccine immunogenicity and stability. The available data

suggests that Dog-IM4 LNPs can elicit robust and functional antibody responses, as well as a

desirable Th1-biased cellular immune response, which is comparable to or exceeds that of

other ionizable lipids. While direct comparative data with traditional adjuvants like Alum, MF59,

and AS03 is limited, the performance characteristics of Dog-IM4 LNPs position them as a

promising platform for the development of next-generation vaccines, particularly for those

where a strong T-cell response is critical for efficacy. Further head-to-head studies with a

broader range of adjuvants and vaccine platforms will be crucial to fully elucidate the

comparative advantages of Dog-IM4. The experimental protocols provided in this guide offer a

standardized framework for conducting such evaluations.
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To cite this document: BenchChem. [Evaluating the Adjuvant Effect of Dog-IM4 in Vaccines:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11928210#evaluating-the-adjuvant-effect-of-dog-im4-
in-vaccines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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